An In-depth Technical Guide to the Structural Analysis of 3-Oxaspiro[5.5]undec-7-en-9-one
An In-depth Technical Guide to the Structural Analysis of 3-Oxaspiro[5.5]undec-7-en-9-one
This guide provides a comprehensive technical overview of the structural analysis of 3-Oxaspiro[5.5]undec-7-en-9-one (CAS: 1159280-52-0), a spirocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Spirocyclic scaffolds are prized for their inherent three-dimensionality, which can lead to improved potency and selectivity when interacting with biological targets. The rigid, yet tunable, nature of the 3-Oxaspiro[5.5]undec-7-en-9-one framework, with its embedded tetrahydropyran and reactive cyclohexenone rings, makes it a valuable building block for complex molecular architectures.
This document delves into the synthetic origins and the multifaceted approach required for a thorough structural elucidation of this molecule. We will explore the application of advanced spectroscopic and analytical techniques, providing both theoretical grounding and practical insights into the interpretation of the resulting data. As specific experimental data for this exact molecule is not widely published, this guide will also incorporate predicted data based on analogous structures and first principles, offering a robust framework for researchers encountering this or similar molecular systems.
Synthesis via Robinson Annulation: Constructing the Spirocyclic Core
A prominent and efficient method for the synthesis of 3-Oxaspiro[5.5]undec-7-en-9-one is the Robinson annulation. This powerful reaction sequence combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring.[1][2][3][4] The choice of this method is logical as it efficiently constructs the cyclohexenone ring onto a pre-existing ketone, in this case, a tetrahydropyranone derivative.
The causality behind this synthetic choice lies in the robustness and versatility of the Robinson annulation. It is a foundational reaction in organic synthesis, particularly for the creation of polycyclic systems like steroids and terpenoids.[2] The reaction can often be performed in one pot, and its mechanism is well-understood, allowing for predictable outcomes.[3]
Caption: A workflow diagram of the Robinson annulation for the synthesis of 3-Oxaspiro[5.5]undec-7-en-9-one.
Experimental Protocol: Robinson Annulation (Illustrative)
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Enolate Formation: Tetrahydropyran-4-one is treated with a base, such as sodium ethoxide, in a suitable solvent like ethanol to generate the corresponding enolate.
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Michael Addition: Methyl vinyl ketone is added to the reaction mixture. The enolate attacks the β-carbon of the methyl vinyl ketone in a conjugate addition, forming a 1,5-diketone intermediate after protonation.
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Intramolecular Aldol Condensation: The 1,5-diketone is then subjected to conditions (often further base and heat) that promote an intramolecular aldol reaction. An enolate is formed at one of the α-carbons, which then attacks the other carbonyl group, forming a six-membered ring.
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Dehydration: The resulting β-hydroxy ketone readily undergoes dehydration to form the more stable α,β-unsaturated ketone, yielding the final product, 3-Oxaspiro[5.5]undec-7-en-9-one.
This self-validating protocol relies on the thermodynamic favorability of the conjugated system formed in the final step, which drives the reaction to completion.
Spectroscopic Characterization
A combination of spectroscopic methods is essential for the unambiguous structural determination of 3-Oxaspiro[5.5]undec-7-en-9-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Oxaspiro[5.5]undec-7-en-9-one, both ¹H and ¹³C NMR, along with 2D techniques, are required.
Expertise & Experience: The spirocyclic nature of the molecule leads to a rigid system where protons on the same carbon atom (geminal protons) are often diastereotopic and will appear as distinct signals with coupling between them. The interpretation of these complex splitting patterns provides a wealth of structural information.
Predicted NMR Data:
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| H-8 | ~6.8 | d | Vinylic proton α to C=O |
| H-7 | ~6.0 | d | Vinylic proton β to C=O |
| H-2, H-4 (axial) | ~3.8 | m | Protons adjacent to oxygen |
| H-2, H-4 (equatorial) | ~3.6 | m | Protons adjacent to oxygen |
| H-10 | ~2.5 | t | Allylic protons |
| H-6 | ~2.3 | t | Protons α to C=O |
| H-1, H-5 | ~1.8 | m | Protons on tetrahydropyran ring |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| C-9 | ~199 | Carbonyl carbon |
| C-8 | ~150 | Vinylic carbon α to C=O |
| C-7 | ~128 | Vinylic carbon β to C=O |
| C-2, C-4 | ~65 | Carbons adjacent to oxygen |
| C-5 (Spiro) | ~45 | Spiro carbon |
| C-10 | ~37 | Allylic carbon |
| C-6 | ~35 | Carbon α to C=O |
| C-1, C-5 | ~30 | Carbons on tetrahydropyran ring |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions in the IR spectrum of 3-Oxaspiro[5.5]undec-7-en-9-one are expected to be from the α,β-unsaturated ketone and the ether linkage.
Predicted IR Data:
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O (conjugated ketone) | ~1675 | Strong |
| C=C (conjugated alkene) | ~1615 | Medium |
| C-O (ether) | ~1100 | Strong |
| =C-H (vinylic) | ~3050 | Medium |
| C-H (aliphatic) | 2850-2960 | Medium-Strong |
The position of the carbonyl stretch at a lower wavenumber (~1675 cm⁻¹) compared to a saturated ketone (~1715 cm⁻¹) is a hallmark of conjugation.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.[6] For 3-Oxaspiro[5.5]undec-7-en-9-one (M.W. 166.22), a high-resolution mass spectrum would confirm the elemental composition.
Predicted Mass Spectrum Data:
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Molecular Ion (M⁺): m/z = 166
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Key Fragmentation Pathways: Retro-Diels-Alder reaction of the cyclohexenone ring is a common fragmentation pathway for such systems. Cleavage of the tetrahydropyran ring is also expected.
Stereochemical and Conformational Analysis
The three-dimensional structure of 3-Oxaspiro[5.5]undec-7-en-9-one is critical to its function, particularly in a drug discovery context. This involves understanding the conformation of the two rings and their spatial relationship.
Conformational Analysis
The tetrahydropyran ring will likely adopt a chair conformation to minimize steric strain. The cyclohexenone ring is constrained by the double bond and will exist in a half-chair conformation. The overall shape of the molecule is determined by the relative orientation of these two rings around the spiro center.
Trustworthiness: The principles of conformational analysis for six-membered rings are well-established. The preference for a chair conformation in saturated six-membered rings and a half-chair in cyclohexene derivatives is a cornerstone of stereochemistry.
2D NMR for 3D Structure Determination
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that can identify protons that are close to each other in space, regardless of whether they are connected by bonds.[7][8] This is invaluable for determining the relative stereochemistry and conformation of a molecule.
Expertise & Experience: In a NOESY experiment, cross-peaks are observed between protons that are typically less than 5 Å apart.[7][8] For 3-Oxaspiro[5.5]undec-7-en-9-one, NOESY can be used to establish the spatial relationships between protons on the tetrahydropyran ring and those on the cyclohexenone ring, thus defining the molecule's 3D structure.
Caption: A workflow for determining the 3D structure of 3-Oxaspiro[5.5]undec-7-en-9-one using NOESY.
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different possible conformations of the molecule. This provides a theoretical basis for understanding which conformation is most stable and likely to be observed experimentally.
X-ray Crystallography: The Definitive Structure
The most unambiguous method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.
Authoritative Grounding: X-ray crystallography is the gold standard for structural determination. The process involves growing a single crystal of the compound, exposing it to X-rays, and analyzing the resulting diffraction pattern.
Caption: A workflow for the determination of the solid-state structure of 3-Oxaspiro[5.5]undec-7-en-9-one by X-ray crystallography.
Reactivity and Applications
The structural features of 3-Oxaspiro[5.5]undec-7-en-9-one dictate its chemical reactivity. The α,β-unsaturated ketone is a key functional group, possessing two electrophilic sites: the carbonyl carbon and the β-carbon. This allows for both 1,2-addition (direct addition) to the carbonyl group and 1,4-addition (conjugate addition) to the β-carbon. The choice between these two pathways is influenced by the nature of the nucleophile and the reaction conditions. This dual reactivity makes the molecule a versatile intermediate for the synthesis of more complex structures in drug discovery programs.
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